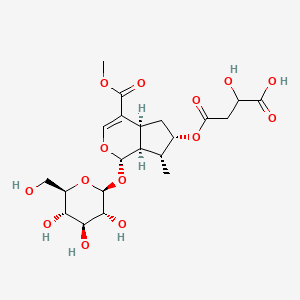

Logmalicid B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H30O14 |

|---|---|

Poids moléculaire |

506.5 g/mol |

Nom IUPAC |

4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C21H30O14/c1-7-11(33-13(24)4-10(23)18(28)29)3-8-9(19(30)31-2)6-32-20(14(7)8)35-21-17(27)16(26)15(25)12(5-22)34-21/h6-8,10-12,14-17,20-23,25-27H,3-5H2,1-2H3,(H,28,29)/t7-,8+,10?,11-,12+,14+,15+,16-,17+,20-,21-/m0/s1 |

Clé InChI |

WCOLWVFRMFQHIM-PIZBQQBBSA-N |

SMILES isomérique |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)CC(C(=O)O)O |

SMILES canonique |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)CC(C(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Malacidin B: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malacidin B is a recently discovered lipopeptide antibiotic belonging to the malacidin class. Identified through a culture-independent metagenomic approach from soil samples, it represents a novel scaffold with potent, calcium-dependent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Malacidin B, along with detailed experimental protocols relevant to its discovery and characterization.

Chemical Structure and Physicochemical Properties

Malacidins are cyclic lipopeptides characterized by a macrocyclic peptide core and a lipid tail. Malacidin B and its analogue, Malacidin A, differ only by a single methylene group in their lipid tails.[1][2] The peptide core of the malacidins is notable for containing four non-proteinogenic amino acids.[1][2] The absolute stereochemistry of the malacidin scaffold has been confirmed through total synthesis.[1]

Chemical Structure of Malacidin B

Caption: The chemical structure of Malacidin B, highlighting its cyclic peptide core and lipid tail.

Physicochemical Properties

While extensive quantitative data for Malacidin B is not yet publicly available, the properties of the closely related Malacidin A provide a strong indication of its characteristics. Malacidins exhibit potent antibacterial activity that is dependent on the presence of calcium.[3][4] They have shown no toxicity to mammalian cells at concentrations significantly higher than their effective antibacterial concentrations and demonstrate a low propensity for inducing bacterial resistance.[5][6]

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for Malacidin B against a spectrum of bacterial strains have not been detailed in the initial discovery literature. For comparative purposes, the reported MIC values for Malacidin A are presented below. It is anticipated that Malacidin B would exhibit a similar activity profile.

| Bacterial Strain | Malacidin A MIC (μg/mL) |

| Staphylococcus aureus (MRSA) | 0.2 - 0.8 |

| Enterococcus faecium (VRE) | 0.8 - 2.0 |

| Streptococcus pneumoniae | 0.1 - 0.2 |

| Streptococcus mutans | 0.1 - 0.2 |

| Bacillus subtilis | 0.2 - 0.4 |

| Lactobacillus rhamnosus | 0.1 - 0.2 |

| Escherichia coli | >100 |

| Candida albicans | >100 |

| Cryptococcus neoformans | >100 |

Data sourced from Hover et al., 2018.[1][7]

Mechanism of Action

The antibacterial activity of Malacidin B is contingent upon the presence of calcium ions.[8] In a calcium-rich environment, Malacidin B adopts its active conformation, enabling it to bind to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall.[5][7] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer, thereby disrupting cell wall synthesis and leading to bacterial cell death.[5][7] This mechanism is distinct from other calcium-dependent antibiotics such as daptomycin, which targets the bacterial cell membrane.[3][5]

Experimental Protocols

Metagenomic Discovery and Heterologous Expression of Malacidin B

The discovery of Malacidin B was achieved through a culture-independent workflow that leverages metagenomic sequencing and bioinformatic analysis to identify novel biosynthetic gene clusters (BGCs).

Protocol for Heterologous Expression:

-

BGC Assembly: The complete malacidin biosynthetic gene cluster is assembled from overlapping cosmid clones identified through metagenomic screening.[7][9]

-

Vector Construction: The assembled BGC is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC).[7]

-

Host Transformation: The expression vector containing the malacidin BGC is introduced into a heterologous host organism, typically a well-characterized Streptomyces species like S. albus, via conjugation or transformation.[7][9]

-

Fermentation: The transformed Streptomyces strain is cultured in a suitable fermentation medium to facilitate the production of malacidins.

-

Extraction and Purification: The fermentation broth is harvested, and the malacidins are extracted using organic solvents. Purification of Malacidin B is achieved through techniques such as high-performance liquid chromatography (HPLC).[3][7]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Malacidin B is quantified by determining its MIC against various bacterial strains.

Protocol:

-

Bacterial Culture: Prepare a standardized inoculum of the test bacterium in a suitable growth medium, such as Mueller-Hinton Broth (MHB).

-

Serial Dilution: Perform a two-fold serial dilution of Malacidin B in MHB in a 96-well microtiter plate.

-

Calcium Supplementation: Given the calcium-dependent nature of malacidins, the growth medium should be supplemented with a standardized concentration of CaCl₂, typically around 1.25 mM, to ensure optimal activity.[7]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubation: Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C for S. aureus) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Malacidin B at which there is no visible growth of the bacterium.

Lipid II Binding Assay (TLC Mobility Shift Assay)

This assay is used to demonstrate the direct interaction between Malacidin B and its molecular target, Lipid II.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified Lipid II in a suitable buffer (e.g., Tris-HCl with Triton X-100 and MgCl₂).

-

Calcium Addition: To test for calcium-dependent binding, prepare parallel reaction mixtures with and without the addition of CaCl₂.

-

Incubation: Add Malacidin B to the reaction mixtures and incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding.

-

TLC Analysis: Spot the reaction mixtures onto a silica gel thin-layer chromatography (TLC) plate.

-

Development: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of chloroform, methanol, water, and ammonia).

-

Visualization: Visualize the spots on the TLC plate under UV light. A shift in the mobility of the Malacidin B spot in the presence of Lipid II and calcium, or the disappearance of the free Malacidin B spot, indicates binding.[5][7]

Conclusion

Malacidin B is a promising new antibiotic with a novel, calcium-dependent mechanism of action that is effective against a range of Gram-positive pathogens. Its discovery through culture-independent methods highlights the potential of metagenomics in identifying novel therapeutic agents. Further research, including the determination of its specific in vitro and in vivo activity, will be crucial in evaluating its potential for future clinical development. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this and other novel natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A roadmap for metagenomic enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Malacidin B: A Technical Guide to its Calcium-Dependent Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malacidins represent a novel class of calcium-dependent lipopeptide antibiotics discovered through culture-independent metagenomic mining of soil samples. This approach has unveiled potent molecules active against a wide range of multidrug-resistant (MDR) Gram-positive pathogens. Malacidin B, a prominent member of this class, exerts its bactericidal effect through a unique mechanism of action that is critically dependent on the presence of calcium. It functions by inhibiting the biosynthesis of the bacterial cell wall, a pathway distinct from many other calcium-dependent antibiotics. This document provides an in-depth technical overview of Malacidin B's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of Malacidin B is the calcium-dependent inhibition of bacterial cell wall biosynthesis.[1][2] Unlike other calcium-dependent antibiotics such as daptomycin, which disrupts the cell membrane, or friulimicin, which targets the precursor undecaprenyl phosphate (C55-P), Malacidin B specifically binds to lipid II.[2][3][4][5] Lipid II is a vital lipid-linked precursor molecule essential for the transglycosylation and transpeptidation steps of peptidoglycan synthesis.

The key steps in its mechanism are:

-

Calcium Binding: Malacidin B's activity is contingent upon binding extracellular calcium ions. This interaction is believed to induce a specific conformational change in the lipopeptide, "activating" it for target recognition.[6]

-

Target Recognition and Binding: The activated calcium-Malacidin B complex recognizes and binds to lipid II on the outer leaflet of the bacterial cytoplasmic membrane.[1][3][4]

-

Inhibition of Peptidoglycan Synthesis: By sequestering lipid II, Malacidin B prevents its utilization by penicillin-binding proteins (PBPs) for the elongation of the peptidoglycan chain.[1][6] This blockage leads to the intracellular accumulation of the cell wall precursor UDP-MurNAc-pentapeptide.[3][4]

-

Cell Lysis: The halt in cell wall synthesis compromises the structural integrity of the bacterium. The high internal osmotic pressure cannot be contained, resulting in cell lysis and death.[1]

This mode of action is particularly effective against vancomycin-resistant strains, as although both antibiotics target lipid II, their binding sites and mechanisms are distinct.[1][3][4]

Quantitative Data

The antibacterial potency of Malacidins is demonstrated by their low Minimum Inhibitory Concentrations (MICs) against a variety of Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Malacidin A/B

| Bacterial Strain | Antibiotic Resistance Profile | Malacidin A/B MIC (µg/mL) |

| Staphylococcus aureus USA300 | MRSA | 0.2–0.8 |

| Staphylococcus epidermidis | - | 0.4–0.8 |

| Enterococcus faecium VRE | Vancomycin-Resistant | 0.8–2.0 |

| Enterococcus faecium Com15 | - | 0.8–2.0 |

| Streptococcus pneumoniae | - | 0.1–0.2 |

| Streptococcus mutans | - | 0.1–0.2 |

| Bacillus subtilis | - | 0.2–0.4 |

| Lactobacillus rhamnosus | - | 0.1–0.2 |

| Escherichia coli | Gram-Negative | >100 |

| Candida albicans | Fungus | >100 |

Data sourced from Hover et al., 2018.[4]

Table 2: Effect of Calcium Concentration on Malacidin A Activity

The essential role of calcium is highlighted by the direct correlation between its concentration and the antibiotic's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).

| Calcium Concentration (mM) | Malacidin A MIC against MRSA (µg/mL) |

| 0 | > 64 |

| 0.25 | 32 |

| 0.5 | 16 |

| 1.0 | 8 |

| 2.5 | 2 |

| 5.0 | 1 |

| 10.0 | 0.5 |

| 15.0 | 0.5 |

Data sourced from Hover et al., 2018.[4][7][8]

Mandatory Visualizations

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research that elucidated Malacidin B's mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Bacterial Culture Preparation: Inoculate a single colony of the target Gram-positive bacterium (e.g., S. aureus USA300) into Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate overnight at 37°C with shaking.

-

Culture Dilution: Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

-

Calcium Supplementation: For testing Malacidins, supplement the CAMHB with a final concentration of 15 mM CaCl₂.[4]

-

Antibiotic Dilution Series: Prepare a two-fold serial dilution of Malacidin B in a 96-well microtiter plate using the calcium-supplemented CAMHB. Concentrations typically range from 64 µg/mL down to 0.06 µg/mL.

-

Inoculation: Add the diluted bacterial culture to each well of the microtiter plate. Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of Malacidin B in which no visible bacterial growth (turbidity) is observed.

SYTOX Green Membrane Leakage Assay

This assay is used to determine if an antibiotic compromises the bacterial cell membrane, distinguishing Malacidin's action from that of daptomycin.[3][4]

-

Bacterial Preparation: Grow the target bacterium to mid-log phase. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

-

Dye Incubation: Add SYTOX Green dye to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark for 15-30 minutes to allow for dye equilibration. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes.

-

Assay Setup: Aliquot the bacterial suspension into a black, clear-bottom 96-well plate.

-

Fluorescence Measurement: Measure the baseline fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

Antibiotic Addition: Add Malacidin B and a control antibiotic (e.g., daptomycin) to respective wells, both in the presence and absence of 15 mM CaCl₂. A detergent like Triton X-100 can be used as a positive control for membrane disruption.

-

Kinetic Reading: Monitor the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours). A significant increase in fluorescence indicates membrane permeabilization, allowing SYTOX Green to enter the cell and bind to nucleic acids. Malacidin B does not cause such an increase, unlike daptomycin.[3][7]

Thin-Layer Chromatography (TLC) Mobility Shift Assay for Lipid II Binding

This assay provides direct evidence of the physical interaction between Malacidin B and its target, lipid II.[3][4]

-

Reagent Preparation: Prepare solutions of Malacidin B, purified lipid II, and a control lipid (e.g., C55-P) in a suitable solvent like chloroform/methanol.

-

Spotting: On a silica gel TLC plate, spot the following samples in separate lanes:

-

Malacidin B alone

-

Lipid II alone

-

A pre-incubated mixture of Malacidin B and Lipid II (in the presence of calcium)

-

-

Chromatography: Develop the TLC plate in an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).

-

Visualization: Visualize the spots using a suitable stain, such as iodine vapor or specific stains for lipids and peptides.

-

Analysis: The binding of Malacidin B to lipid II results in a large complex that does not migrate up the TLC plate. This is observed as the disappearance or significant reduction of the Malacidin B spot in the lane containing the mixture, compared to the lane with Malacidin B alone.[3][4]

Conclusion and Future Outlook

Malacidin B's mechanism of action represents a significant finding in the search for new antibiotics. Its reliance on calcium to activate its specific binding to lipid II is a novel approach to inhibiting cell wall synthesis in Gram-positive bacteria. This mechanism is distinct from existing clinical antibiotics, providing a potential avenue to combat pathogens that have developed resistance to agents like vancomycin and daptomycin. The observation that resistance to Malacidins is difficult to induce in laboratory settings further underscores their therapeutic potential.[3][9][10] Future research and development will focus on optimizing the scaffold of Malacidin B for improved pharmacokinetic properties and efficacy, paving the way for potential preclinical and clinical evaluation.

References

- 1. pha.tanta.edu.eg [pha.tanta.edu.eg]

- 2. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soil search unearths new class of antibiotics | Research | Chemistry World [chemistryworld.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Returning to Nature for the Next Generation of Antimicrobial Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Calcium in Malacidin B's Antibiotic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Malacidins, a novel class of calcium-dependent lipopeptide antibiotics discovered through culture-independent screening of soil metagenomes, offer a promising new avenue for antimicrobial drug development.[1][2] This technical guide provides an in-depth examination of the critical role of calcium in the antibiotic activity of Malacidin B. It details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the study of this unique antibiotic. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate and potentially harness the therapeutic potential of the malacidin family of compounds.

Introduction

Malacidins are a family of N-acylated cyclic peptides that exhibit potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] A defining characteristic of malacidins is their strict dependence on calcium for their antibacterial function.[1][3][4] Unlike many other calcium-dependent antibiotics, such as daptomycin, which disrupts the cell membrane, malacidins employ a distinct mechanism of action centered on the inhibition of bacterial cell wall biosynthesis.[1][4] This is achieved through a calcium-mediated interaction with lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[1] This guide focuses on Malacidin B, a prominent member of the malacidin family, and elucidates the pivotal role of calcium in its mode of action.

Quantitative Data

The antibiotic activity of Malacidin B is intrinsically linked to the presence of calcium. The following tables summarize the minimum inhibitory concentrations (MICs) of Malacidin A (a closely related analog often used in initial studies) against various Gram-positive pathogens, highlighting the calcium-dependent nature of its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Malacidin A against various Gram-positive pathogens in the presence of 15 mM CaCl₂.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus MRSA USA300 | 0.2 - 0.8 |

| Staphylococcus aureus (vancomycin-intermediate) | 0.4 - 1.6 |

| Enterococcus faecium (vancomycin-resistant) | 0.8 - 2.0 |

| Streptococcus pneumoniae | 0.1 - 0.2 |

| Streptococcus mutans | 0.1 - 0.2 |

| Bacillus subtilis | 0.2 - 0.4 |

| Lactobacillus rhamnosus | 0.1 - 0.2 |

Data extracted from Hover et al., 2018.[1]

Table 2: Calcium Dependence of Malacidin A Activity against MRSA.

| CaCl₂ Concentration (mM) | MIC (µg/mL) |

| 0 | > 100 |

| 1 | ~50 |

| 5 | ~5 |

| 10 | ~1 |

| 15 | 0.2 - 0.8 |

Data interpreted from graphical representations in Hover et al., 2018.[1]

Mechanism of Action: A Calcium-Mediated Process

The antibacterial activity of Malacidin B is initiated by the binding of calcium ions. This interaction is believed to induce a conformational change in the malacidin molecule, transitioning it to its active state.[3] The calcium-bound malacidin then specifically targets and binds to lipid II, a vital precursor molecule in the bacterial cell wall synthesis pathway.[1] This binding sequesters lipid II, preventing its incorporation into the growing peptidoglycan layer. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

Caption: Calcium-dependent activation and mechanism of Malacidin B.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the calcium-dependent activity of malacidins.

Heterologous Expression of Malacidins in Streptomyces albus

Malacidins were first identified through a culture-independent metagenomic approach.[1][2] For characterization and production, the biosynthetic gene cluster (BGC) was heterologously expressed in a suitable host.

Caption: Workflow for heterologous expression of malacidins.

Protocol:

-

Identification of the Malacidin Biosynthetic Gene Cluster (BGC): The malacidin BGC was identified from soil metagenomic DNA using a sequence-guided approach targeting conserved domains of non-ribosomal peptide synthetases.[1]

-

Assembly of the BGC: Overlapping cosmid clones containing the entire malacidin BGC were assembled into a single bacterial artificial chromosome (BAC) using transformation-associated recombination (TAR) in Saccharomyces cerevisiae.[1]

-

Heterologous Host Integration: The assembled BGC was integrated into the genome of the heterologous host, Streptomyces albus J1074.[5]

-

Fermentation: The recombinant S. albus strain was cultured in a suitable production medium to allow for the expression of the malacidin compounds.

-

Extraction and Purification: Malacidins were extracted from the fermentation broth and purified using high-performance liquid chromatography (HPLC).[1]

Determination of Minimum Inhibitory Concentration (MIC)

MIC assays are crucial for quantifying the antibiotic potency of malacidins and demonstrating their calcium dependency.

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Malacidin Dilutions: Prepare a series of twofold dilutions of Malacidin B in appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Calcium Supplementation: Supplement the broth medium with a final concentration of 15 mM CaCl₂. For calcium-dependency assays, a range of CaCl₂ concentrations should be tested.

-

Inoculation: Inoculate each well of a 96-well microtiter plate with the bacterial suspension and the serially diluted Malacidin B.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Calcium-Dependent Lipid II Binding Assay (TLC Mobility Shift Assay)

This assay directly visualizes the calcium-dependent interaction between malacidin and its target, lipid II.

Caption: Experimental workflow for the TLC mobility shift assay.

Protocol:

-

Reaction Setup: In separate microcentrifuge tubes, combine Malacidin B and purified lipid II. Prepare parallel reactions with and without the addition of CaCl₂ (typically 25 mM).

-

Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.

-

Extraction: Extract the lipid-soluble components from the reaction mixture using an appropriate organic solvent (e.g., n-butanol).

-

TLC Analysis: Spot the extracted samples onto a silica gel thin-layer chromatography (TLC) plate.

-

Development: Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:water:ammonia).

-

Visualization: Visualize the spots on the TLC plate under UV light. A shift in the mobility of the malacidin spot in the presence of both lipid II and calcium indicates a binding interaction.[1]

Conclusion

Calcium is an indispensable cofactor for the antibiotic activity of Malacidin B. It acts as a molecular switch, inducing the active conformation of the antibiotic and enabling its high-affinity binding to lipid II. This targeted inhibition of bacterial cell wall synthesis represents a validated and promising mechanism for combating multidrug-resistant Gram-positive pathogens. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the malacidin class of antibiotics, including structure-activity relationship studies, optimization of their pharmacokinetic properties, and preclinical development. The unique calcium-dependent mechanism of malacidins underscores the value of exploring novel chemical spaces, such as those found in the uncultured majority of microorganisms, in the ongoing search for next-generation antimicrobial agents.

References

- 1. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Unveiling of Malacidin B: A Technical Guide to its Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutics, the vast, uncultured microbial world represents a largely untapped reservoir of bioactive compounds. Malacidin B, a potent calcium-dependent lipopeptide antibiotic, was discovered through a pioneering culture-independent metagenomic approach, highlighting a new frontier in antibiotic discovery.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of Malacidin B, offering a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

The Malacidin B Biosynthetic Gene Cluster (BGC)

Malacidin B is synthesized by a non-ribosomal peptide synthetase (NRPS) pathway encoded by a 72 kb biosynthetic gene cluster (BGC) identified from soil eDNA.[1][3] The BGC was recovered on three overlapping cosmid clones and its sequence has been deposited in GenBank under the accession number KY654519.[1][3] Bioinformatic analysis of the BGC has predicted the functions of the open reading frames (ORFs) involved in the synthesis of the peptide core, the non-proteinogenic amino acid precursors, and the polyunsaturated fatty acid side chain.

Organization of the Malacidin B BGC

The Malacidin B BGC comprises a suite of genes encoding the core NRPS machinery, enzymes for precursor biosynthesis, and likely regulatory and transport proteins. A detailed, putative annotation of the key biosynthetic genes is presented below.

| Gene (Locus Tag) | Proposed Function | Domain Architecture/Homology | Role in Malacidin B Biosynthesis |

| mlcB1 | Non-ribosomal peptide synthetase | A-T-C-A-T-C-A-T-C-E-C-T | Assembly of the peptide backbone |

| mlcB2 | Non-ribosomal peptide synthetase | A-T-C-A-T-C-TE | Completion of peptide assembly and cyclization |

| mlcP1 | P450 monooxygenase | Cytochrome P450 | Hydroxylation of aspartate to form 3-hydroxyaspartate |

| mlcP2 | SAM-dependent methyltransferase | S-adenosylmethionine-dependent methyltransferase | Methylation of aspartate and proline precursors |

| mlcD | Diaminopropionate synthase | N-acetyl-diaminopimelate deacetylase family | Synthesis of 2,3-diamino 3-methyl propanoic acid |

| mlcFAS | Polyunsaturated fatty acid synthase | Type I PKS-like fatty acid synthase | Synthesis of the polyunsaturated lipid tail |

| mlcT | ABC transporter | ATP-binding cassette transporter | Putative export of Malacidin B |

| mlcR | Regulatory protein | LuxR family transcriptional regulator | Putative regulation of BGC expression |

Note: This annotation is based on bioinformatic predictions and homologies to characterized biosynthetic pathways.[1][2] Further biochemical characterization is required for definitive functional assignment.

The Biosynthetic Pathway of Malacidin B

The biosynthesis of Malacidin B is a multi-step process involving the coordinated action of numerous enzymes. The pathway can be conceptually divided into three key stages: precursor synthesis, non-ribosomal peptide assembly, and post-assembly modification.

Synthesis of Precursors

Malacidin B is composed of both proteinogenic and non-proteinogenic amino acids, as well as a polyunsaturated fatty acid tail. The BGC encodes the enzymatic machinery necessary for the synthesis of these specialized building blocks.

-

Non-proteinogenic Amino Acids: The structure of Malacidin B includes several unusual amino acids: 3-hydroxyaspartic acid (HyAsp), 3-methylaspartic acid, 4-methylproline, and 2,3-diamino 3-methylpropanoic acid.[1][2] The BGC contains genes predicted to encode enzymes such as hydroxylases and methyltransferases that modify standard amino acid precursors to generate these non-proteinogenic residues.[1][2]

-

Polyunsaturated Fatty Acid Tail: Malacidin A and B differ only by a methylene group in their lipid tails.[1] The BGC contains a putative polyketide synthase-like fatty acid synthase system responsible for the synthesis of the polyunsaturated fatty acid chain that is subsequently attached to the peptide core.[1]

Non-Ribosomal Peptide Synthesis (NRPS)

The core of Malacidin B is assembled by a multi-modular NRPS enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The key domains within each NRPS module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid of the current module and the growing peptide chain attached to the previous module.

-

Epimerization (E) domain: In some modules, this domain can convert an L-amino acid to its D-isomer.

-

Thioesterase (TE) domain: Located at the final module, this domain is responsible for the release of the fully assembled peptide chain, often through cyclization.

The assembly of Malacidin B proceeds in a sequential, assembly-line fashion on the NRPS template.

Figure 1. A simplified diagram of the proposed biosynthetic pathway of Malacidin B.

Experimental Protocols

The discovery and characterization of Malacidin B relied on a series of key experimental procedures. The following sections provide an overview of these methodologies.

Metagenomic DNA Extraction and Library Construction

-

Soil Sample Collection: Soil samples are collected from diverse environments.

-

eDNA Extraction: Environmental DNA is extracted from soil samples using established protocols, often involving physical disruption and chemical lysis of microbial cells.[1]

-

Cosmid Library Construction: The extracted eDNA is fragmented and cloned into a cosmid vector to generate a metagenomic library in E. coli.

Heterologous Expression of the Malacidin B BGC

-

Identification of the BGC: The Malacidin B BGC was identified from the metagenomic library through PCR screening using primers targeting conserved domains of NRPS genes.[1]

-

Assembly of the BGC: The three overlapping cosmids containing the complete BGC were assembled into a single construct using transformation-associated recombination (TAR) in yeast (Saccharomyces cerevisiae).[1][2]

-

Transfer to Streptomyces albus: The assembled BGC on a suitable shuttle vector is transferred from E. coli to the heterologous host, Streptomyces albus, via intergeneric conjugation.

-

Fermentation: The recombinant S. albus strain is cultured in a suitable production medium to induce the expression of the Malacidin B BGC. Representative fermentations have been carried out for 14 days.[1]

Figure 2. Experimental workflow for the discovery and heterologous production of Malacidin B.

Purification and Characterization of Malacidin B

-

Extraction: After fermentation, the culture broth is centrifuged to remove mycelia. The supernatant is then subjected to solid-phase extraction using a resin such as Diaion HP-20.[1]

-

Chromatographic Purification: The crude extract is further purified using High-Performance Liquid Chromatography (HPLC). A common protocol involves a C18 reverse-phase column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1]

-

Structural Elucidation: The structures of the purified malacidins are determined using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Quantitative Data

As of the current literature, detailed quantitative data such as enzyme kinetics for the individual biosynthetic enzymes or precise fermentation titers for Malacidin B production are not extensively published. The initial discovery paper reports the successful production of Malacidin A and B in S. albus at a level detectable by HPLC and sufficient for structural elucidation and initial bioactivity testing.[1]

| Parameter | Value/Observation | Reference |

| Heterologous Host | Streptomyces albus J1074 | [1] |

| Fermentation Time | 14 days | [1] |

| Purification Method | Solid-phase extraction followed by preparative HPLC | [1] |

| HPLC Column | XBridge Prep C18, 10 x 150 mm, 5 µm | [1] |

| HPLC Mobile Phase | Linear gradient of 0.1% trifluoroacetic acid in acetonitrile from 30% to 50% over 30 minutes | [1] |

| Retention Time (Malacidin A) | 12 minutes | [1] |

| Retention Time (Malacidin B) | 16 minutes | [1] |

| Minimum Inhibitory Concentration (MIC) of Malacidin A against MRSA | 0.2-0.8 µg/mL | [2] |

Conclusion and Future Perspectives

The discovery and biosynthetic characterization of Malacidin B represent a significant advancement in the field of natural product research. The culture-independent approach has proven its efficacy in unlocking the biosynthetic potential of the uncultured majority of microorganisms. The elucidation of the Malacidin B biosynthetic pathway opens up numerous avenues for future research. The heterologous expression system in Streptomyces albus provides a platform for mutasynthesis and combinatorial biosynthesis to generate novel malacidin analogs with potentially improved therapeutic properties. Furthermore, a detailed biochemical characterization of the biosynthetic enzymes, particularly those involved in the formation of the non-proteinogenic amino acids, will provide valuable insights into novel enzymatic mechanisms. The continued exploration of environmental metagenomes, guided by the knowledge of biosynthetic gene clusters like that of the malacidins, holds the promise of discovering new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

Technical Guide: Natural Sources and Isolation of Malacidin B

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the natural sources and isolation methodologies for Malacidin B, a novel calcium-dependent lipopeptide antibiotic. Discovered through a pioneering culture-independent metagenomic approach, Malacidin B is not sourced from a single, culturable microorganism but is instead encoded within the collective DNA of soil microbiomes. Its isolation relies on the heterologous expression of its biosynthetic gene cluster (BGC) in a surrogate host, Streptomyces albus. This guide details the discovery process, the complete workflow for its production and purification, and the underlying biosynthetic logic. All quantitative data are presented in tabular format, and key experimental protocols are described in detail. Logical and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Natural Sources and Discovery

Malacidin B is a natural product identified from an uncultured soil bacterium.[1][2][3] Its discovery was a departure from traditional culture-based screening methods, which are limited to the small fraction of bacteria that can be grown in a laboratory.[1][2] Instead, a culture-independent platform was employed, leveraging the power of metagenomics to access the vast biosynthetic potential of the global soil microbiome.[1][2][3]

Researchers sequenced environmental DNA (eDNA) from over 2,000 diverse soil samples and screened for genes encoding non-ribosomal peptide synthetases (NRPS), the enzymatic machinery responsible for producing many peptide antibiotics.[1][4] This analysis revealed a distinct and previously uncharacterized clade of adenylation (A) domains associated with calcium-dependent antibiotics, which was named the "malacidin" clade.[1] This specific gene sequence was found to be common, appearing in approximately 19% of the soil metagenomes sampled.[1][5] A desert soil sample particularly rich in genetic tags from this malacidin clade was selected for the subsequent recovery of the complete biosynthetic gene cluster (BGC).[1][5]

Isolation and Purification Methodology

The isolation of Malacidin B is not performed from its native soil environment due to the unculturability of the producing organism. The process is centered around the heterologous expression of the identified malacidin BGC in a genetically tractable host, Streptomyces albus J1074, which is known for its ability to express foreign secondary metabolite clusters effectively.[1]

The overall workflow involves several key stages:

-

Metagenomic Library Construction: A cosmid library containing large fragments of DNA is created from the selected soil sample.[1][5]

-

BGC Identification and Assembly: The library is screened to find overlapping cosmid clones that contain the entire malacidin BGC. These fragments are then assembled into a single, contiguous DNA construct.[1][5]

-

Heterologous Expression: The assembled BGC is integrated into the genome of the S. albus host strain for production.[1][5]

-

Fermentation: The recombinant S. albus is cultured in a suitable medium to produce Malacidin B.

-

Extraction and Purification: Malacidin B is extracted from the fermentation broth and purified to homogeneity using multi-step chromatography.[1]

Experimental Protocols

The following protocols are adapted from the methodologies described in the primary literature detailing the discovery and isolation of Malacidin B.[1]

3.1. Heterologous Expression of Malacidin BGC

-

BGC Assembly: Three overlapping cosmids (DFD0097-644, DFD0097-735, and DFD0097-388), collectively spanning the 72-kilobase malacidin BGC, are assembled into an E. coli:yeast:Streptomyces shuttle vector (pTARa) using transformation-associated recombination (TAR) in yeast.[1][5]

-

Host Integration: The resulting bacterial artificial chromosome (BAC) containing the complete BGC is conjugated into the host strain Streptomyces albus J1074, where it integrates into the chromosome.[1]

-

Strain Cultivation: Spore suspensions of the recombinant S. albus strain are used to inoculate starter cultures.

3.2. Fermentation

-

Starter Culture: Inoculate 50 mL of Trypticase Soy Broth (Oxoid) with a spore suspension of the recombinant S. albus strain. Incubate with shaking until a dense culture is achieved.

-

Production Culture: While the specific large-scale production medium was not detailed in the primary publication, standard rich media for Streptomyces, such as R5A or other soy-based media, are typically used for secondary metabolite production. The starter culture is used to inoculate the production-scale fermenters.

-

Incubation: Fermentation is carried out for several days (typically 5-7 days) at a controlled temperature (e.g., 28-30°C) with vigorous aeration and agitation.

3.3. Extraction

-

The whole-cell fermentation broth is extracted with an equal volume of methyl ethyl ketone (MEK).

-

The organic (MEK) layer is separated and concentrated by rotary evaporation to yield a crude extract.

-

The aqueous concentrate is mixed with octadecyl-functionalized silica resin (C18 silica, Sigma-Aldrich) at a ratio of approximately 2 g of resin per 10 mL of concentrate.

-

The resin-concentrate slurry is dried overnight under vacuum (e.g., using a SpeedVac concentrator) to create a dry-loaded sample for chromatography.[1]

3.4. Purification The purification is a two-step process involving medium-pressure and high-pressure liquid chromatography.

-

Step 1: Medium-Pressure Reversed-Phase Chromatography (MPLC)

-

Column: 100 g Gold HP C18 column (Teledyne Isco).

-

Loading: The dried, loaded resin from the extraction step is dry-loaded onto the column.

-

Mobile Phase A: Water with 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

-

Gradient: A linear gradient from 30% to 60% Mobile Phase B over 20 minutes.

-

Flow Rate: 60 mL/min.

-

Fractionation: Fractions containing the malacidins are collected based on UV absorbance. This step provides initial separation of Malacidin A and Malacidin B.[1]

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: XBridge Prep C18, 10 × 150 mm, 5 µm particle size (Agilent).

-

Sample: Fractions containing Malacidin B from the MPLC step are combined, dried, and redissolved in a minimal volume of solvent (e.g., DMSO or methanol).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 30% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV detection (wavelength not specified, but typically ~220 nm for peptide bonds).

-

Collection: Malacidin B elutes at a retention time of approximately 16 minutes under these conditions.[1] The corresponding peak is collected.

-

Data Presentation

Table 1: Purification Parameters for Malacidin B

| Parameter | MPLC (Step 1) | Preparative HPLC (Step 2) |

|---|---|---|

| Stationary Phase | Gold HP C18 Silica | XBridge Prep C18 |

| Column Dimensions | 100 g bed | 10 mm x 150 mm |

| Particle Size | Not Specified | 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in H₂O | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% Acetic Acid in ACN | 0.1% TFA in ACN |

| Gradient | 30% to 60% B over 20 min | 30% to 50% B over 30 min |

| Flow Rate | 60 mL/min | 4 mL/min |

| Retention Time | Fraction-dependent | ~16 min |

Source: Adapted from Hover et al., 2018.[1]

Note on Yield: The primary literature does not provide specific quantitative yields (e.g., in mg/L) for the isolation of Malacidin B. The described experiments were noted to be representative of four independent fermentations.[1][5]

Biosynthetic Pathway Overview

Malacidin B is a non-ribosomally synthesized lipopeptide. Its BGC encodes a large multi-modular NRPS enzyme. This enzymatic assembly line is responsible for sequentially selecting, activating, and linking the specific amino acid building blocks. The BGC also contains genes for the synthesis of the non-proteinogenic amino acids found in the final structure and for the attachment of the lipid tail.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational engineering of Streptomyces albus J1074 for the overexpression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chromatogram-simplified Streptomyces albus host for heterologous production of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of a cluster-free Streptomyces albus chassis strains for improved heterologous expression of secondary metabolite clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reconstruction of a Genome-Scale Metabolic Model of Streptomyces albus J1074: Improved Engineering Strategies in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Malacidin B Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Malacidin B, a novel calcium-dependent lipopeptide antibiotic, against the formidable pathogen Methicillin-resistant Staphylococcus aureus (MRSA). The discovery of malacidins from uncultured soil bacteria represents a significant advancement in the search for new antibiotics to combat multidrug-resistant organisms.[1][2][3] This document synthesizes the available data on Malacidin B's mechanism of action, its potency against MRSA, and its safety profile, presenting the information in a format tailored for research and development professionals.

Executive Summary

Malacidins are a class of cyclic lipopeptides that exhibit potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including MRSA.[2][4] Their unique mode of action, which is dependent on calcium, involves targeting lipid II, a crucial precursor in the bacterial cell wall synthesis pathway.[5] This mechanism is distinct from many existing antibiotics, suggesting a lower potential for cross-resistance.[6] Notably, in vitro studies have demonstrated that MRSA does not readily develop resistance to malacidins even after prolonged exposure.[3][7] Furthermore, malacidins have shown a favorable safety profile with no significant cytotoxicity against mammalian cells at therapeutic concentrations.[2] This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used, and provide visual representations of the key pathways and workflows.

Quantitative In Vitro Efficacy Data

The in vitro activity of Malacidin B against MRSA has been primarily established through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available MIC data for Malacidin A and B against various Gram-positive pathogens, including MRSA. It is important to note that much of the initial research focused on Malacidin A as the lead compound.

| Organism | Strain | Malacidin A MIC (µg/mL) | Malacidin B MIC (µg/mL) |

| Staphylococcus aureus | MRSA USA300 | 0.2 - 0.8 | Data not explicitly separated from Malacidin A in initial reports |

| Staphylococcus aureus | Vancomycin-Intermediate S. aureus (VISA) | 0.4 | Data not explicitly separated from Malacidin A in initial reports |

| Enterococcus faecium | Vancomycin-Resistant Enterococcus (VRE) | 0.8 - 2.0 | Data not explicitly separated from Malacidin A in initial reports |

| Streptococcus pneumoniae | - | 0.1 - 0.2 | Data not explicitly separated from Malacidin A in initial reports |

| Bacillus subtilis | - | 0.2 - 0.4 | Data not explicitly separated from Malacidin A in initial reports |

Note: The initial discovery paper by Hover et al. (2018) primarily reports on the activity of Malacidin A. While Malacidin B was isolated and structurally characterized, its specific MIC values against a panel of MRSA strains were not individually detailed in the primary publication. The reported activity is often for the malacidin complex or Malacidin A as the representative compound.

Mechanism of Action: Targeting Lipid II

Malacidin B's bactericidal activity is contingent upon the presence of calcium.[1][3][4] The proposed mechanism of action involves the formation of a complex between Malacidin B and calcium, which then binds to lipid II, a vital precursor for peptidoglycan synthesis in the bacterial cell wall.[5] This interaction sequesters lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell death. This is a distinct mechanism from other calcium-dependent antibiotics like daptomycin, which primarily disrupts the cell membrane.[2]

Mechanism of action of Malacidin B against MRSA.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the methods described in the foundational study by Hover et al. (2018).[7]

Objective: To determine the minimum concentration of Malacidin B required to inhibit the visible growth of MRSA.

Materials:

-

Malacidin B stock solution (e.g., 1 mg/mL in sterile water)

-

Mueller-Hinton Broth (MHB), supplemented with calcium chloride (CaCl₂) to a final concentration of 1.25 mM

-

MRSA isolate (e.g., USA300)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture of MRSA in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serially dilute the Malacidin B stock solution in MHB (supplemented with CaCl₂) in a 96-well plate to achieve a range of concentrations.

-

Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of Malacidin B that completely inhibits visible bacterial growth.

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Mammalian Cell Cytotoxicity Assay

This protocol is based on the methods described by Hover et al. (2018).[7]

Objective: To assess the cytotoxic effect of Malacidin B on mammalian cell lines.

Materials:

-

Human embryonic kidney (HEK293) cells or other relevant cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Malacidin B stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Malacidin B in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Malacidin B.

-

Include a vehicle control (medium without Malacidin B).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage relative to the vehicle control.

Resistance Development Potential

A key attribute of the malacidins is their low propensity for inducing resistance. In a pivotal experiment, MRSA was exposed to sub-lethal concentrations of Malacidin A for 20 consecutive days.[3][7] Throughout this period, no increase in the MIC was observed, indicating a lack of resistance development.[6][7] This is in stark contrast to many conventional antibiotics where resistance can emerge rapidly under similar conditions. The targeting of a highly conserved and essential precursor like lipid II may contribute to this low resistance profile.

Conclusion

Malacidin B represents a promising new class of antibiotics with potent in vitro activity against MRSA. Its novel, calcium-dependent mechanism of action targeting lipid II, coupled with a low potential for resistance development and a favorable cytotoxicity profile, underscores its potential as a lead compound for the development of new therapies to combat multidrug-resistant Gram-positive infections. Further research, including detailed time-kill kinetic studies for Malacidin B and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential.

References

- 1. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Impact of Malacidin B on Bacterial Cell Wall Synthesis: A Technical Guide

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Malacidins, a novel class of calcium-dependent lipopeptide antibiotics, represent a promising avenue for therapeutic development. Discovered through a culture-independent metagenomic approach, these compounds exhibit potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth analysis of the mechanism of action of Malacidin B, focusing on its targeted inhibition of bacterial cell wall synthesis. Through a calcium-dependent interaction, Malacidin B binds to the essential peptidoglycan precursor, Lipid II, effectively halting cell wall construction and leading to bacterial cell death.[1][3] This document details the quantitative efficacy of malacidins, outlines the key experimental protocols used to elucidate their mechanism, and presents visual diagrams of the relevant biochemical pathways and experimental workflows.

1. Introduction to Malacidins

Malacidins A and B are cyclic lipopeptide antibiotics identified from the sequencing of environmental DNA (eDNA) extracted from soil samples.[1][3] This discovery method bypasses the traditional need for laboratory cultivation of bacteria, granting access to the vast reservoir of natural products from uncultured microbes.[3] Structurally, malacidins feature a macrocycle of eight amino acids and a polyunsaturated lipid tail.[4][5] A key characteristic of the malacidin family is their absolute dependence on calcium for antibacterial activity.[1][6] This calcium-binding property is crucial for the conformational state required to engage their molecular target.

2. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The integrity of the bacterial cell wall, composed primarily of peptidoglycan, is essential for survival, making its biosynthesis an excellent target for antibiotics. Malacidin B's mechanism was elucidated by systematically ruling out other modes of action and identifying its specific interaction with a key precursor in the peptidoglycan synthesis pathway.

Unlike daptomycin, malacidins do not cause membrane leakage or depolarization.[1][3] Furthermore, while their activity is reminiscent of the antibiotic friulimicin, malacidins do not bind to undecaprenyl phosphate (C55-P), the target of friulimicin.[1] Instead, studies have shown that bacteria treated with malacidins accumulate the cell wall precursor UDP-MurNAc-pentapeptide.[1][4] This accumulation indicates a blockage in the biosynthetic pathway downstream of this intermediate's formation, pointing directly to the involvement of Lipid II.

The Role of Lipid II

Lipid II is the pivotal monomeric building block of the bacterial cell wall.[] It consists of the disaccharide-pentapeptide (N-acetylglucosamine and N-acetylmuramic acid with a peptide stem) linked to a bactoprenol lipid carrier. This carrier transports the unit across the cell membrane, where it is incorporated into the growing peptidoglycan chain by transglycosylase and transpeptidase enzymes.[][8] By targeting Lipid II, an antibiotic can effectively prevent the final and essential steps of cell wall construction.

Malacidin B's Interaction with Lipid II

The primary mechanism of action for Malacidin B is the calcium-dependent binding and sequestration of Lipid II.[1][9] This interaction prevents Lipid II from being utilized by transglycosylase and transpeptidase enzymes, thereby inhibiting the polymerization and cross-linking of the peptidoglycan layer.[1] This targeted disruption of cell wall synthesis ultimately leads to cell lysis and death. The binding does not involve the C-terminal D-Ala-D-Ala moiety of Lipid II, which is the target for glycopeptides like vancomycin, explaining why malacidins are active against vancomycin-resistant pathogens.[4][10]

Caption: Overview of the main stages of peptidoglycan synthesis.

Caption: Malacidin B requires calcium to bind and sequester Lipid II.

3. Quantitative Efficacy Data

Malacidins have demonstrated potent bactericidal activity against a range of Gram-positive pathogens. The data presented below is primarily for Malacidin A, which was the focus of the initial discovery paper; Malacidin B is reported to have a similar activity profile.

Table 1: In Vitro Activity of Malacidin A

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus USA300 (MRSA) | 0.4–0.8 |

| Enterococcus faecium (VRE) | 0.8–1.6 |

| Streptococcus pneumoniae | 0.1–0.2 |

| Bacillus subtilis 168 | 0.2–0.4 |

| Lactobacillus rhamnosus | 0.1–0.2 |

| Escherichia coli | >100 |

Data sourced from Hover et al., 2018.[1]

Table 2: In Vivo Efficacy of Malacidin A in a Rat Cutaneous Wound Model

| Treatment Group | Bacterial Load (log CFU) at 24 hours | Bacterial Load (log CFU) at 72 hours |

|---|---|---|

| Vehicle Control | ~5.5 | ~7.0 |

| Malacidin A | 0 (Sterilized) | 0 (Sterilized) |

Data sourced from Hover et al., 2018.[1][4]

A significant feature of malacidins is the lack of detectable resistance development. In laboratory studies, S. aureus exposed to sub-lethal concentrations of Malacidin A for 20 consecutive days did not develop resistance.[1][11] This suggests a high barrier to resistance, likely due to the highly conserved and essential nature of its target, Lipid II.

4. Detailed Experimental Protocols

Elucidating the mechanism of action of Malacidin B involved a series of specific biochemical and cytological assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay The MIC is determined using the broth microdilution method according to CLSI/EUCAST guidelines, with a key modification for calcium-dependent antibiotics.[12]

-

Preparation: A two-fold serial dilution of Malacidin B is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Calcium Supplementation: Each well is supplemented with CaCl₂ to a final concentration of 15 mM, as this was determined to be optimal for malacidin activity.[1][9]

-

Inoculation: An overnight bacterial culture is diluted to achieve a final inoculum density of 5 × 10⁵ CFU/mL in each well.[12]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12]

Protocol 2: Lipid II Binding Assay (TLC Mobility Shift) This assay directly visualizes the interaction between Malacidin B and Lipid II.[4]

-

Preparation: Purified Lipid II is spotted onto a silica thin-layer chromatography (TLC) plate.

-

Incubation: Malacidin B, supplemented with calcium, is incubated with the purified Lipid II. As a control, daptomycin (which does not bind Lipid II) is used.

-

Application to TLC: The antibiotic-Lipid II mixture is spotted on the TLC plate. A spot of the antibiotic alone is also applied.

-

Development: The TLC plate is developed in an appropriate solvent system.

-

Visualization: The plate is visualized under UV light. A direct interaction is confirmed if the antibiotic's spot co-migrates with Lipid II or if the free antibiotic spot is significantly diminished in the presence of Lipid II, indicating the formation of a larger complex with altered mobility.[3][4]

Protocol 3: UDP-MurNAc-pentapeptide Accumulation Assay (UPLC-MS) This assay identifies the intracellular accumulation of biosynthetic precursors.[1]

-

Treatment: Mid-log phase bacterial cultures (e.g., S. aureus) are treated with Malacidin B at a concentration of 10x MIC. Vancomycin is used as a positive control.

-

Metabolite Extraction: After a short incubation (e.g., 30 minutes), bacterial cells are harvested, and intracellular metabolites are extracted using a solvent mixture like acetonitrile/methanol/water.

-

Analysis: The extracted metabolites are analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

Detection: The resulting chromatograms are analyzed for a peak corresponding to the mass of UDP-MurNAc-pentapeptide ([M-H]⁻ = 1148.35).[1][3] An increased peak size relative to untreated controls indicates a downstream blockage in the cell wall synthesis pathway.

Protocol 4: Bacterial Cytological Profiling (BCP) BCP is a powerful fluorescence microscopy-based method to rapidly determine an antibiotic's mechanism of action by observing quantifiable changes in cell morphology.[13][14][15]

-

Treatment: Exponentially growing bacterial cells are treated with the test compound (Malacidin B) for a defined period (e.g., 1-2 hours).

-

Staining: Cells are stained with a panel of fluorescent dyes that label key cellular components, such as DAPI for DNA and FM4-64 for the cell membrane.

-

Imaging: The stained cells are imaged using high-resolution fluorescence microscopy.

-

Analysis: Image analysis software is used to quantify dozens of cellular parameters (e.g., cell size, shape, DNA condensation, membrane integrity).[16]

-

Profiling: The resulting "cytological profile" is compared to a reference library of profiles from antibiotics with known mechanisms. A profile showing cell elongation and eventual lysis, without initial membrane or DNA damage, is characteristic of a cell wall synthesis inhibitor.[15]

Caption: Logical workflow for identifying Malacidin's mechanism.

Malacidin B is a potent, calcium-dependent antibiotic that inhibits bacterial cell wall synthesis by binding to the essential precursor Lipid II. Its novel structure, culture-independent discovery, and high barrier to resistance make it a highly promising candidate for further drug development. Future research should focus on optimizing its synthetic production, exploring the structure-activity relationship of its analogs, and expanding its testing against a broader range of clinical isolates. The unique mechanism of the malacidins provides a valuable new strategy in the ongoing battle against antibiotic-resistant Gram-positive pathogens.

References

- 1. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Frontiers | A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 8. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 9. A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Resolution Bacterial Cytological Profiling Reveals Intrapopulation Morphological Variations upon Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. linnaeusbio.com [linnaeusbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Bacterial Cytological Profiling (BCP) as a Rapid and Accurate Antimicrobial Susceptibility Testing Method for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation of Malacidin B via NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopy techniques and methodologies employed in the structural elucidation of Malacidin B, a novel calcium-dependent antibiotic.

Introduction

Malacidin B is a member of a new class of antibiotics discovered through culture-independent metagenomic sequencing of soil DNA.[1] It is a cyclic lipopeptide with potent activity against multidrug-resistant Gram-positive pathogens.[1] The structural determination of such complex natural products is crucial for understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts. NMR spectroscopy, in conjunction with mass spectrometry and bioinformatic analysis of the biosynthetic gene cluster (BGC), was central to deciphering the intricate architecture of Malacidin B.[2][3] This guide details the experimental protocols and data interpretation workflows integral to this process.

Malacidin B is composed of an eight-amino-acid macrocycle and a polyunsaturated lipid tail.[2] Its structure includes several non-proteinogenic amino acids, making its complete structural determination a significant challenge that highlights the power of modern spectroscopic techniques.[3]

Experimental Protocols

The structural elucidation of Malacidin B involved a multi-step process from production and isolation to the acquisition and analysis of NMR data.

Production and Isolation of Malacidin B

-

Heterologous Expression: The biosynthetic gene cluster for malacidin, identified from soil metagenomic DNA, was assembled and integrated into the genome of Streptomyces albus J1074 for heterologous expression.[2][3]

-

Fermentation and Extraction: Large-scale fermentation of the engineered S. albus strain was performed. The resulting culture broth was harvested, and the secondary metabolites, including Malacidin A and B, were extracted from the culture supernatant.

-

Purification: The crude extract was subjected to chromatographic separation. Initial fractionation was followed by preparative high-performance liquid chromatography (HPLC) to isolate Malacidin B to a high degree of purity required for structural analysis.[2]

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: A 7.92 mM solution of purified Malacidin B was prepared in D₂O containing 3.59 mM triethylamine.[2] Triethylamine was used to aid solubility and as an internal reference standard.

-

Instrumentation: All NMR spectra were acquired on a Bruker Avance DMX600 NMR spectrometer.[2]

-

Acquisition Parameters:

-

¹H NMR: Spectra were acquired at a frequency of 600 MHz.[2]

-

¹³C NMR: Spectra were acquired at a frequency of 150 MHz.[2]

-

Temperature: All experiments were conducted at 298 K.[2]

-

Referencing: Chemical shifts were referenced to the methyl group of triethylamine (δH 1.292 ppm, δC 8.189 ppm).[2]

-

2D NMR Experiments: A standard suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish connectivity within the molecule.

-

NMR Data Presentation and Interpretation

The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is the foundational step in elucidating the structure of a molecule by NMR. While the specific chemical shift assignments for Malacidin B are found in the supplementary data of the original publication, the following table represents the typical format for presenting such data for a complex peptide.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Malacidin B Residues

| Amino Acid Residue | Position | α-H (ppm) | β-H (ppm) | Other ¹H (ppm) | α-C (ppm) | β-C (ppm) | Other ¹³C (ppm) | Carbonyl C (ppm) |

| MeDap | 1 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |

| D-HyAsp | 2 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |

| D-Asp | 3 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |

| MePro | 4 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |

| D-Asp | 5 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |

| Gly | 6 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |

| D-MeAsp | 7 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |

| L-HyAsp | 8 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |

| Lipid Tail | - | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. | - |

Note: "n.d." (not determined from available public data) indicates that specific values would be populated from detailed analysis of 1D and 2D NMR spectra.

Workflow for Structural Elucidation

The elucidation of Malacidin B's structure is a puzzle solved by systematically connecting individual spin systems (representing amino acids and the lipid tail) into the final macrocyclic structure.

References

Methodological & Application

Synthetic Protocols for Malacidin B: A Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of Malacidin B, a calcium-dependent lipopeptide antibiotic with promising activity against multidrug-resistant Gram-positive pathogens. These guidelines are intended to facilitate research into its mechanism of action, structure-activity relationships, and potential as a therapeutic agent.

Introduction

Malacidins are a class of macrocyclic lipopeptides discovered through culture-independent screening of soil metagenomic DNA.[1][2] Malacidin A and B are the two primary congeners, differing by a single methylene unit in their N-terminal lipid tails.[3][4] Their unique calcium-dependent mechanism of action involves binding to the bacterial cell wall precursor, Lipid II, leading to cell wall disruption and bacterial death.[2][3] This novel mode of action makes Malacidins an attractive target for the development of new antibiotics to combat resistant bacterial strains.

The total synthesis of Malacidin A has been reported, establishing a viable synthetic route that can be adapted for Malacidin B.[5] The general strategy employs a combination of 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) for the linear peptide backbone, followed by a solution-phase macrolactamization to form the characteristic cyclic structure.

Chemical Structure of Malacidin B

Malacidin B is a cyclic lipopeptide composed of a ten-amino-acid peptide core and an N-terminal lipid tail, specifically (2E,4Z)-8-methyl-deca-2,4-dienoic acid.[6] The peptide macrocycle contains several non-proteinogenic amino acids, which are crucial for its biological activity.

Synthetic Strategy Overview

The synthesis of Malacidin B can be conceptually divided into three main stages:

-

Synthesis of the Lipid Tail: Preparation of (2E,4Z)-8-methyl-deca-2,4-dienoic acid.

-

Solid-Phase Peptide Synthesis (SPPS): Stepwise assembly of the linear peptide precursor on a solid support.

-

Cyclization, Deprotection, and Purification: Cleavage of the peptide from the resin, intramolecular cyclization in solution, removal of protecting groups, and purification of the final product.

Data Presentation

Table 1: Key Non-Canonical Amino Acid Building Blocks for Malacidin B Synthesis

| Amino Acid Residue | Protecting Groups | Commercial Availability/Synthesis Reference |

| Fmoc-D-MeAsp(OtBu)-OH | Fmoc, OtBu | Custom synthesis |

| Fmoc-L-MeAsp(OtBu)-OH | Fmoc, OtBu | Custom synthesis |

| Fmoc-D-Dpr(Mtt)-OH | Fmoc, Mtt | Commercially available |

| Fmoc-L-HyAsp(tBu)-OH | Fmoc, tBu | Custom synthesis |

| Fmoc-L-MePro-OH | Fmoc | Custom synthesis |

Table 2: Representative Yields for Key Synthetic Stages (Based on Malacidin A Analogs)

| Synthetic Stage | Description | Reported Yield Range (%) |

| SPPS & Cleavage | Assembly of the linear peptide and cleavage from resin. | 40-60 |

| Macrolactamization | Solution-phase cyclization of the linear peptide. | 20-35 |

| Global Deprotection | Removal of all side-chain protecting groups. | 70-90 |

| RP-HPLC Purification | Final purification of Malacidin B. | 30-50 |

| Overall Yield | Calculated from individual stages. | 1-5 |

Experimental Protocols

Protocol 1: Synthesis of the Linear Peptide Precursor via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of the linear peptide backbone of Malacidin B on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

-

Fmoc-protected amino acids (including non-canonical residues) (4 eq.)

-

(2E,4Z)-8-methyl-deca-2,4-dienoic acid (4 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

-

Oxyma Pure (4 eq.)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and Oxyma Pure (4 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5x).

-

-